molecular formula C14H15N5O B2419902 N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)picolinamide CAS No. 1421489-47-5

N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)picolinamide

Cat. No. B2419902
CAS RN: 1421489-47-5
M. Wt: 269.308
InChI Key: DRBHQFCOTOXWDP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)picolinamide can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis have been used to confirm the structures of related compounds .

Scientific Research Applications

Chemistry of Pyrimido[4,5-d]pyrimidines

The compound is a type of pyrimido[4,5-d]pyrimidine, which is a type of bicyclic [6 + 6] system . These compounds have been applied on a large scale in the medical and pharmaceutical fields . They are synthesized through various methods, including the reactivities of the substituents linked to the ring carbon and nitrogen atoms .

Diuretic Agents

Some derivatives of the compound have been used as diuretic agents . For example, the reaction of 4-aminopyrimidine-5-carboxamides with 4-amino-5-cyanopyrimidines has resulted in products that have been applied as diuretic agents .

Synthesis of 2-(pyrrolidin-1-yl)pyrimidines

The compound has been used in the synthesis of 2-(pyrrolidin-1-yl)pyrimidines . These compounds often show significant pharmacological activity . They act as antagonists of the vanilloid receptor 1, modulators of the insulin-like growth factor 1 receptor, and inhibitors of a wide range of enzymes .

Antioxidative Properties

Derivatives of 2-(pyrrolidin-1-yl)pyrimidine, which can be synthesized using the compound, have antioxidative properties .

Antibacterial Properties

These derivatives also have antibacterial properties .

Effects on Cell Cycle

The effects of these derivatives on the cell cycle have been characterized .

Anti-tubercular Activity

A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which can be synthesized using the compound, have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Kinase Inhibition

Some derivatives of the compound have shown significant activity on the kinase p70S6Kβ .

properties

IUPAC Name

N-(6-pyrrolidin-1-ylpyrimidin-4-yl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O/c20-14(11-5-1-2-6-15-11)18-12-9-13(17-10-16-12)19-7-3-4-8-19/h1-2,5-6,9-10H,3-4,7-8H2,(H,16,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBHQFCOTOXWDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)NC(=O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)picolinamide

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